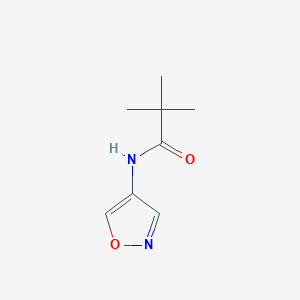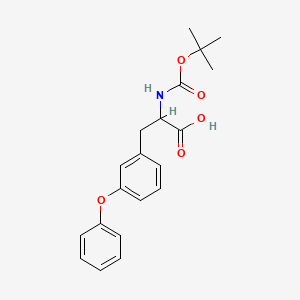
4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylthio-1H-tetrazole is a compound used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
One-Pot Synthesis Techniques : Innovative methods have been developed for the synthesis of tetrahydroquinazolines and related heterocycles, demonstrating the versatility of these compounds in organic synthesis. For instance, a one-pot synthesis approach for tetrahydroisoquinolines, utilizing azomethine ylides derived from sarcosine and formaldehyde, showcases the potential of these methodologies in constructing complex molecules efficiently (Moshkin & Sosnovskikh, 2013).
Diversity-Oriented Synthesis : Research has highlighted the use of versatile templates for generating novel heterocyclic scaffolds, further underscoring the chemical diversity achievable with quinazolinone derivatives. This versatility is pivotal for exploring new medicinal compounds and materials (Amareshwar, Mishra, & Ila, 2011).
Pharmacological Applications
Antimicrobial Activity : Several studies have been conducted on the antimicrobial properties of quinazolinone derivatives. Novel synthesis methods have been developed for derivatives showing promising antibacterial activity, indicating the potential of these compounds in developing new antibiotics (Rao et al., 2020).
Catalysis in Organic Synthesis : The catalytic applications of quinazolinone derivatives have also been explored, with studies showing their effectiveness in facilitating various organic transformations. For example, the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a catalyst for the synthesis of dihydroquinazolinones highlights the role of these compounds in green chemistry (Nikooei, Dekamin, & Valiey, 2020).
Haloazidation and Heterocycle Formation : Innovative haloazidation techniques for the construction of polyfunctionalized dihydroquinolinones under metal-free conditions have been developed. These methods enable the synthesis of biologically relevant molecules, showcasing the broad applicability of quinazolinone derivatives in medicinal chemistry (Wang et al., 2016).
Orientations Futures
The renewed interest in RNA synthesis due to the explosion of siRNA technology has led to the evaluation of 5-Benzylthio-1H-tetrazole (BTT), which was described several years ago as an ideal activator for RNA synthesis . This suggests potential future directions in the study and application of related compounds.
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown . Based on its structural similarity to other benzylthio compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could lead to changes in the conformation or function of the target molecules, thereby exerting its biological effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of “4-(benzylthio)-5,6,7,8-tetrahydroquinazolin-2(1h)-one” is currently unavailable .
Propriétés
IUPAC Name |
4-benzylsulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15-16-13-9-5-4-8-12(13)14(17-15)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLZCWGDNKVLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)


![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2394052.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)
![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)


![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)
